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Compound of Interest

Compound Name: 4-Pteridinamine, 7-phenyl-

Cat. No.: B15094919 Get Quote

IUPAC Name: 7-phenylpteridin-4-amine

Chemical Formula: C₁₂H₉N₅

Molar Mass: 223.23 g/mol

This document provides a concise summary of the available information on 7-phenylpteridin-4-

amine, a heterocyclic compound featuring a pteridine core substituted with a phenyl group and

an amine. While the structural identity of this molecule is established, a comprehensive

technical guide with detailed experimental protocols, extensive quantitative biological data, and

defined signaling pathways is not readily available in the public domain. This reflects a potential

area for novel research and development within medicinal chemistry and related fields.

Structural Information
The fundamental structure of 7-phenylpteridin-4-amine consists of a pyrimido[4,5-b]pyrazine

(pteridine) ring system. A phenyl group is attached at the 7th position of the pteridine core, and

an amino group is present at the 4th position.
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Figure 1. 2D Chemical Structure of 7-phenylpteridin-4-amine.

Physicochemical Data
A summary of the basic physicochemical properties of 7-phenylpteridin-4-amine is provided in

the table below.

Property Value

Molecular Formula C₁₂H₉N₅

Molar Mass 223.23 g/mol

IUPAC Name 7-phenylpteridin-4-amine

Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of 7-phenylpteridin-4-

amine are not prominently available in the surveyed literature. General synthetic strategies for

pteridine derivatives often involve the condensation of a substituted pyrimidine with a 1,2-

dicarbonyl compound or its equivalent. For instance, the synthesis of related 2,4,6-triamino-7-

phenylpteridine has been achieved through the Hofmann reaction. However, a direct and

reproducible protocol for the target molecule is not described.
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Biological Activity and Signaling Pathways
The pteridine scaffold is a well-recognized pharmacophore present in numerous biologically

active molecules, including antifolates like methotrexate used in cancer and autoimmune

disease therapy. Derivatives of 4-aminopteridine have shown anti-inflammatory and anti-cancer

properties.[1] While the broader class of pteridines exhibits diverse biological activities such as

antimicrobial, anti-inflammatory, and anticancer effects, specific quantitative data on the

biological activity of 7-phenylpteridin-4-amine is lacking in the available scientific literature.[1]

Consequently, there is no specific information regarding the signaling pathways modulated by

7-phenylpteridin-4-amine. Research into the biological effects of this compound would be

required to elucidate its mechanism of action and potential therapeutic targets.

Future Research Directions
The absence of detailed technical data for 7-phenylpteridin-4-amine presents an opportunity for

further scientific investigation. A logical workflow for future research is proposed below.

Synthesis and Characterization Biological Screening Mechanism of Action Studies

Develop Synthetic Route Purification and Structural Elucidation (NMR, MS, etc.) In vitro Assays (e.g., cytotoxicity, enzyme inhibition) Phenotypic Screening Target Identification Signaling Pathway Analysis

Click to download full resolution via product page

Proposed Research Workflow for 7-phenylpteridin-4-amine.

This structured approach would enable the systematic generation of the data required to build

a comprehensive technical profile for 7-phenylpteridin-4-amine, potentially uncovering novel

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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